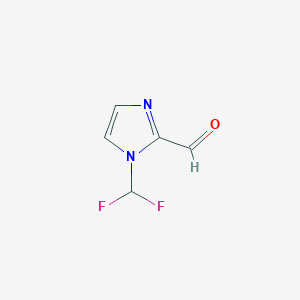

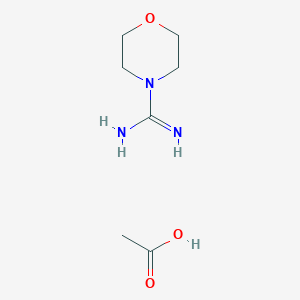

Morpholine-4-carboximidamide acetate

概要

説明

Morpholine-4-carboximidamide acetate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine itself is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .

作用機序

Target of Action

Morpholine-4-carboximidamide acetate primarily targets the carbonic anhydrase CA-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . It also interacts with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes .

Mode of Action

The compound interacts with its targets and results in changes in their activity. For instance, it exhibits varying degrees of inhibitory action against the carbonic anhydrase CA-II enzyme . The distinctive attribute of these compounds is that they can attach to the CA-II binding site and block its action .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. For instance, it induces the pathway for pyrrolidine catabolism . It is initially catabolized by an analogous route to pyrrolidine, producing 2 (2-aminoethoxy)acetate which can be oxidatively cleaved to give rise directly to glycollate and indirectly to ethanolamine .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. Its Log Kp (skin permeation) is -7.7 cm/s .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It inhibits the carbonic anhydrase CA-II enzyme, thereby affecting several processes that maintain homeostasis . It also interacts with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes .

生化学分析

Biochemical Properties

Morpholine-4-carboximidamide acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. Additionally, it interacts with hypoxia-inducible factor-1 (HIF-1), a protein involved in cellular response to low oxygen levels, by inhibiting its activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of ovarian cancer cell lines by targeting carbonic anhydrase and HIF-1 . This inhibition leads to reduced cell growth and altered cellular metabolism, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity. This inhibition disrupts the conversion of carbon dioxide and water to bicarbonate and protons, affecting cellular pH regulation. Additionally, this compound inhibits HIF-1 by binding to its regulatory domain, preventing its activation and subsequent gene expression changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions but may degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that this compound maintains its inhibitory effects on carbonic anhydrase and HIF-1 over extended periods, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits carbonic anhydrase and HIF-1 without causing significant toxicity. At high doses, it may exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by the liver, where it undergoes enzymatic reactions to form metabolites that are excreted through the urine. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments. These interactions are crucial for its inhibitory effects on carbonic anhydrase and HIF-1 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-4-carboximidamide acetate typically involves the reaction of morpholine with cyanamide under acidic conditions to form morpholine-4-carboximidamide. This intermediate is then reacted with acetic acid to yield the acetate salt . The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions

Morpholine-4-carboximidamide acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

科学的研究の応用

Morpholine-4-carboximidamide acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

類似化合物との比較

Similar Compounds

- Morpholine-4-carboxamidine hydrobromide

- N-(Diaminomethylidene)-morpholine-4-carboximidamide

- Morpholine-4-carboximidamide hydrochloride

Uniqueness

Morpholine-4-carboximidamide acetate is unique due to its specific acetate salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain industrial and pharmaceutical applications where solubility and reactivity are critical factors .

特性

CAS番号 |

402726-73-2 |

|---|---|

分子式 |

C7H15N3O3 |

分子量 |

189.21 g/mol |

IUPAC名 |

morpholin-4-ium-4-ylidenemethanediamine;acetate |

InChI |

InChI=1S/C5H11N3O.C2H4O2/c6-5(7)8-1-3-9-4-2-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) |

InChIキー |

WZTUWDZSUZKXKG-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1COCCN1C(=N)N |

正規SMILES |

CC(=O)[O-].C1COCC[N+]1=C(N)N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)